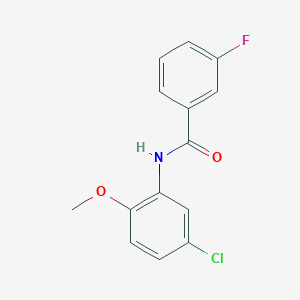

N-(5-chloro-2-methoxyphenyl)-3-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

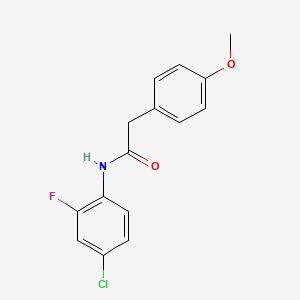

N-(5-chloro-2-methoxyphenyl)-3-fluorobenzamide, also known as CFTRinh-172, is a small molecule compound that has been extensively studied in the field of cystic fibrosis research. CFTRinh-172 is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a crucial role in regulating the transport of ions and water across epithelial membranes.

Mecanismo De Acción

N-(5-chloro-2-methoxyphenyl)-3-fluorobenzamide acts as a potent inhibitor of the CFTR chloride channel by binding to a specific site on the channel protein. The binding of this compound to the CFTR channel prevents the channel from opening and allowing chloride ions to pass through. This inhibition of chloride transport leads to a decrease in the amount of water secreted by epithelial cells, which can be beneficial in conditions such as cystic fibrosis where excessive mucus production can cause respiratory and digestive problems.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CFTR-mediated chloride transport, this compound has been shown to inhibit other ion channels and transporters, such as the sodium-potassium pump and the calcium-activated chloride channel. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in conditions such as cystic fibrosis where inflammation can contribute to lung damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(5-chloro-2-methoxyphenyl)-3-fluorobenzamide is a valuable tool for studying the function of the CFTR chloride channel and its role in cystic fibrosis. One of the advantages of this compound is its high potency and specificity for the CFTR channel, making it an effective inhibitor of CFTR-mediated chloride transport. However, one limitation of this compound is its potential off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are many potential future directions for research on N-(5-chloro-2-methoxyphenyl)-3-fluorobenzamide. One area of interest is the development of more potent and selective inhibitors of the CFTR chloride channel, which could be used as potential therapies for cystic fibrosis. Another area of interest is the study of the effects of CFTR inhibition on other cellular processes, such as cell proliferation and differentiation. Finally, the use of this compound as a tool for studying the mechanisms of ion transport and regulation in epithelial cells could lead to a better understanding of the underlying causes of cystic fibrosis and other related diseases.

Métodos De Síntesis

N-(5-chloro-2-methoxyphenyl)-3-fluorobenzamide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves the reaction of 3-fluorobenzoic acid with 5-chloro-2-methoxyaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the amide bond. The resulting product is then purified by column chromatography to obtain this compound in its pure form.

Aplicaciones Científicas De Investigación

N-(5-chloro-2-methoxyphenyl)-3-fluorobenzamide has been widely used in scientific research to study the function of the CFTR chloride channel and its role in cystic fibrosis. This compound has been shown to inhibit CFTR-mediated chloride transport in a dose-dependent manner, making it a valuable tool for studying the mechanisms of CFTR channel function and regulation. This compound has also been used to study the effects of CFTR inhibition on other cellular processes, such as ion transport and cell proliferation.

Propiedades

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO2/c1-19-13-6-5-10(15)8-12(13)17-14(18)9-3-2-4-11(16)7-9/h2-8H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHGRJZARLONNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-bromobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5813182.png)

![N-cyclohexyl-2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5813200.png)

![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B5813205.png)

![5-[(2-methoxyphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813211.png)

![2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5813276.png)

![3-(methylthio)-1-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B5813281.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5813288.png)